molecular formula C11H21NO4 B8579162 Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate

Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate

Cat. No. B8579162
M. Wt: 231.29 g/mol
InChI Key: SDWKIPXBCAUJNS-UHFFFAOYSA-N
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Patent
US07691893B2

Procedure details

A solution of ethyl 3-aminobutanoate (4.2 g) and of ethyl 2-propenoate (3.83 mL) in EtOH (20 mL) was stirred at room temperature for 8 h. The solvent was evaporated under reduced pressure and the residue purified by chromatography on NH column eluting with a gradient from 100% cyclohexane to 90% ethyl acetate/cyclohexane. The title compound was isolated as a colourless oil, 3.9 g (MS (m/z): 232 [MH]+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12]>CCO>[CH2:15]([O:14][C:10](=[O:13])[CH2:11][CH2:12][NH:1][CH:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:16]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
NC(CC(=O)OCC)C
Name
Quantity
3.83 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on NH column
WASH
Type
WASH
Details
eluting with a gradient from 100% cyclohexane to 90% ethyl acetate/cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCNC(CC(=O)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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